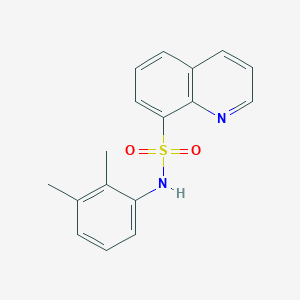

N-(2,3-dimethylphenyl)-8-quinolinesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-dimethylphenyl)-8-quinolinesulfonamide, also known as DNQX, is a synthetic compound that has been widely used in scientific research as a selective antagonist of ionotropic glutamate receptors.

Mecanismo De Acción

N-(2,3-dimethylphenyl)-8-quinolinesulfonamide blocks the ion channel of AMPA and kainate receptors, preventing the influx of calcium and sodium ions into the postsynaptic neuron. This inhibits the depolarization of the postsynaptic membrane and reduces the strength of synaptic transmission. N-(2,3-dimethylphenyl)-8-quinolinesulfonamide does not affect the NMDA subtype of glutamate receptors, which are important for long-term potentiation and synaptic plasticity.

Biochemical and Physiological Effects:

N-(2,3-dimethylphenyl)-8-quinolinesulfonamide has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, cortex, and cerebellum. It has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,3-dimethylphenyl)-8-quinolinesulfonamide has been shown to reduce excitotoxicity and protect against neuronal damage in animal models of these diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(2,3-dimethylphenyl)-8-quinolinesulfonamide in lab experiments is its selectivity for AMPA and kainate receptors, which allows for the specific study of these subtypes of glutamate receptors. However, N-(2,3-dimethylphenyl)-8-quinolinesulfonamide has limitations in that it does not affect NMDA receptors, which are also important for synaptic plasticity. Additionally, N-(2,3-dimethylphenyl)-8-quinolinesulfonamide has a short half-life and is rapidly metabolized in vivo, which can limit its use in long-term studies.

Direcciones Futuras

There are several future directions for the use of N-(2,3-dimethylphenyl)-8-quinolinesulfonamide in scientific research. One direction is the study of the role of glutamate receptors in psychiatric disorders such as depression and schizophrenia. Another direction is the development of new drugs that target glutamate receptors for the treatment of neurodegenerative diseases. Additionally, the use of N-(2,3-dimethylphenyl)-8-quinolinesulfonamide in combination with other drugs or therapies may provide new insights into the mechanisms of synaptic plasticity and neuroprotection.

Métodos De Síntesis

N-(2,3-dimethylphenyl)-8-quinolinesulfonamide can be synthesized by the reaction of 2,3-dimethylaniline with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces N-(2,3-dimethylphenyl)-8-quinolinesulfonamide as a white crystalline solid with a melting point of 292-295°C.

Aplicaciones Científicas De Investigación

N-(2,3-dimethylphenyl)-8-quinolinesulfonamide has been widely used in scientific research to study the role of glutamate receptors in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in a wide range of physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegeneration. N-(2,3-dimethylphenyl)-8-quinolinesulfonamide is a selective antagonist of the AMPA and kainate subtypes of glutamate receptors, which are important for synaptic transmission and plasticity.

Propiedades

Fórmula molecular |

C17H16N2O2S |

|---|---|

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

N-(2,3-dimethylphenyl)quinoline-8-sulfonamide |

InChI |

InChI=1S/C17H16N2O2S/c1-12-6-3-9-15(13(12)2)19-22(20,21)16-10-4-7-14-8-5-11-18-17(14)16/h3-11,19H,1-2H3 |

Clave InChI |

UDJQGDDDOQDHFT-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C |

SMILES canónico |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)

![2-[2-(4-Methylpiperazin-4-ium-1-yl)-2-oxoethoxy]acetate](/img/structure/B276979.png)

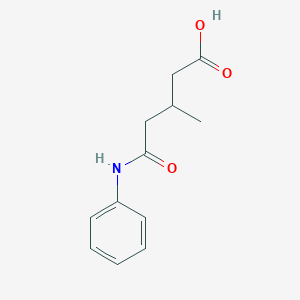

![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)

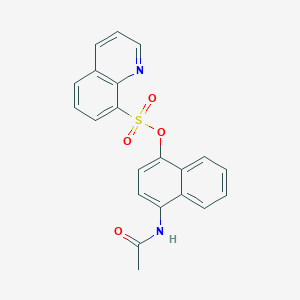

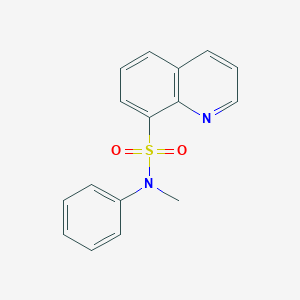

![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)

![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)

![N-[3-(diethylamino)propyl]-8-quinolinesulfonamide](/img/structure/B276992.png)

![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)

![N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)

![N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277001.png)

![1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277003.png)

![N-[3-(diethylamino)propyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277004.png)